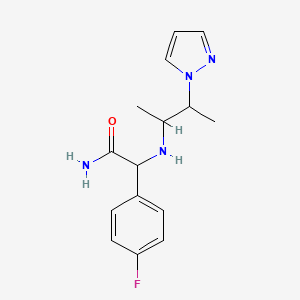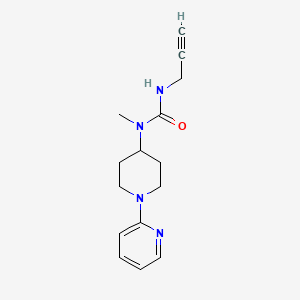
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, commonly known as FLAP inhibitor, is a drug that has been extensively studied for its therapeutic potential in various inflammatory diseases. The drug works by inhibiting the activity of 5-lipoxygenase-activating protein (FLAP), which is responsible for the biosynthesis of leukotrienes, potent inflammatory mediators.
Wirkmechanismus
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor works by inhibiting the activity of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, which is a protein that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are involved in various inflammatory diseases. By inhibiting the activity of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor effectively reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has been shown to effectively reduce inflammation in various animal models of inflammatory diseases. The drug has also been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and COPD. N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has also been shown to reduce atherosclerotic lesion formation in animal models of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor in lab experiments include its high potency and specificity for N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, which makes it an ideal tool for studying the role of leukotrienes in various inflammatory diseases. The limitations of using N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor research. One direction is to study the efficacy of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor in clinical trials for various inflammatory diseases. Another direction is to develop more potent and selective N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitors with improved pharmacokinetic properties. Additionally, further research is needed to better understand the role of leukotrienes in various inflammatory diseases and to identify new targets for drug development.
Synthesemethoden
The synthesis of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor involves the reaction of 2-fluoro-6-phenoxybenzoic acid with 2,5-dimethylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has been extensively studied for its therapeutic potential in various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis. The drug has been shown to effectively reduce the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in the pathogenesis of these diseases. N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has also been studied for its potential in treating inflammatory bowel disease, psoriasis, and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-11-15(22(2)21-12)18(23)20-17-14(19)9-6-10-16(17)24-13-7-4-3-5-8-13/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPGJEVVENOGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=CC=C2F)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)


![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)
![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)
![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)
![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)
![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)
![2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)